

2-Methylpyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylpyridine

Cat. No.: B031789

[Get Quote](#)

An In-depth Technical Guide on 2-Methylpyridine

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of key chemical compounds is paramount. This guide provides a detailed overview of **2-Methylpyridine**, covering its chemical structure, IUPAC name, physicochemical properties, and relevant experimental protocols.

Chemical Structure and IUPAC Name

2-Methylpyridine, also known as 2-picoline, is a heterocyclic aromatic organic compound.^[1] Its structure consists of a pyridine ring where a hydrogen atom at position 2 is substituted by a methyl group.^[1] The presence of the nitrogen atom and the methyl group influences its chemical reactivity and physical properties.

The preferred IUPAC name for this compound is **2-Methylpyridine**.^[2] It is also commonly referred to as α -picoline.^[3]

Physicochemical Properties

2-Methylpyridine is a colorless to faintly yellow oily liquid with a characteristic unpleasant odor similar to pyridine.^{[1][2][4]} It is miscible with water, alcohol, and ether.^[3] A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ N	[2]
Molar Mass	93.13 g/mol	[2]
Density	0.943 g/mL	[2]
Melting Point	-70 °C (-94 °F; 203 K)	[2]
Boiling Point	128 to 129 °C (262 to 264 °F; 401 to 402 K)	[2]
Flash Point	26 °C (79 °F)	[1]
Acidity (pKa of conjugate acid)	5.97	[1]
Water Solubility	Miscible	[2]

Experimental Protocols

The synthesis of **2-methylpyridine** can be achieved through various methods. Below are detailed protocols for two common laboratory-scale synthesis approaches.

1. Synthesis via α -Methylation using a Continuous Flow System

This modern method offers a greener and more efficient alternative to traditional batch processes for the α -methylation of pyridines.[\[5\]](#)[\[6\]](#)

- Experimental Workflow:
 - A continuous flow system is assembled using a pump, a stainless steel column packed with Raney® nickel, a heating apparatus (e.g., a sand bath on a hot plate), and a back-pressure regulator.[\[7\]](#)
 - A 0.05 M solution of the starting pyridine material is prepared in 1-propanol.[\[5\]](#)
 - The Raney® nickel catalyst in the column is pre-heated to over 180 °C.[\[5\]](#)
 - The pyridine solution is then pumped through the heated column at a controlled flow rate (e.g., 0.1 mL/min).[\[5\]](#)

- The product emerges from the column, and the solvent (1-propanol) is removed, often yielding the 2-methylated pyridine product in high purity without the need for extensive work-up or purification.[5][6]

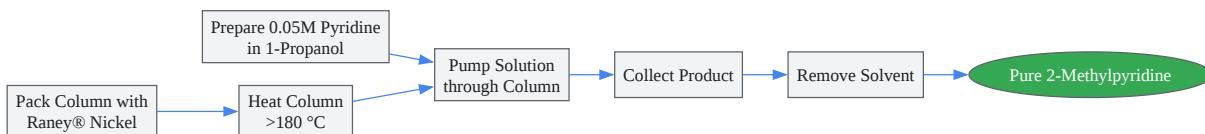
2. Synthesis of **2-Methylpyridine**-Borane Complex

This protocol describes the synthesis of the borane complex of **2-methylpyridine**, a useful reagent in organic synthesis.

- Reaction Setup and Procedure:

- In a round-bottomed flask, sodium borohydride and powdered sodium bicarbonate are combined.[8]
- **2-Methylpyridine** is added, followed by tetrahydrofuran (THF) to create a heterogeneous mixture.[8]
- Water is added dropwise to the stirring mixture over a period of 15 minutes. The reaction is exothermic and evolves hydrogen gas, so appropriate safety precautions must be taken. [8]
- The reaction mixture is stirred vigorously at room temperature for 24 hours.[8]
- The solid byproducts are removed by filtration through a bed of Celite.[8]
- The filtrate is concentrated by rotary evaporation, and the resulting product is dried under high vacuum to yield **2-methylpyridine**-borane as a white solid.[8]

Visualizations


Chemical Structure of **2-Methylpyridine**

The following diagram illustrates the molecular structure of **2-Methylpyridine**.

Caption: Molecular structure of **2-Methylpyridine**.

Synthesis Workflow Diagram

The following diagram outlines the general workflow for the continuous flow synthesis of **2-methylpyridines**.

[Click to download full resolution via product page](#)

Caption: Continuous flow synthesis of **2-methylpyridines**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Methylpyridine: Properties, Production process and Uses _Chemicalbook [chemicalbook.com]
- 4. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Flow Synthesis of 2-Methylpyridines via α -Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Synthesis of 2-Methylpyridines via α -Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [2-Methylpyridine chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b031789#2-methylpyridine-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com